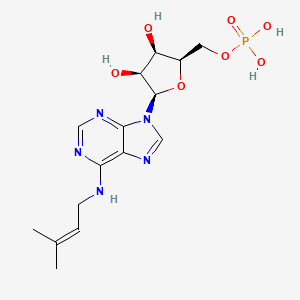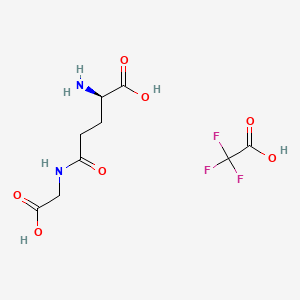
gamma-D-Glutamylglycine (trifluoroacetate salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-D-Glutamylglycine (trifluoroacetate salt) is a chemical compound known for its role as an antagonist of excitatory amino acids such as N-methyl-D-aspartate (NMDA), quisqualate, kainate, and glutamate . This compound is often used in neuroscience research due to its ability to decrease the amplitude of excitatory post-synaptic potentials in electrically stimulated rat hippocampal slices .
准备方法
The synthesis of gamma-D-Glutamylglycine (trifluoroacetate salt) involves the reaction of gamma-D-Glutamylglycine with trifluoroacetic acid. The reaction conditions typically require a controlled environment to ensure the purity and stability of the final product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality.
化学反应分析
Gamma-D-Glutamylglycine (trifluoroacetate salt) primarily undergoes substitution reactions due to its functional groups. Common reagents used in these reactions include trifluoroacetic acid and other organic solvents . The major products formed from these reactions are typically derivatives of the original compound, which can be used for further research and applications.
科学研究应用
Gamma-D-Glutamylglycine (trifluoroacetate salt) has a wide range of scientific research applications:
Neuroscience: It is used to study the effects of excitatory amino acid antagonists on neural activity and synaptic transmission.
Pain Research: The compound has been shown to inhibit NMDA-, kainate-, or quisqualate-induced paw biting, indicating its potential as an antinociceptive agent.
Seizure Disorders: It reduces sound-induced wild running and inhibits the clonic and tonic phases of sound-induced seizures in mice.
作用机制
Gamma-D-Glutamylglycine (trifluoroacetate salt) exerts its effects by antagonizing excitatory amino acids such as NMDA, quisqualate, kainate, and glutamate . This antagonism leads to a decrease in the amplitude of excitatory post-synaptic potentials, thereby modulating neural activity and reducing excitatory neurotransmission .
相似化合物的比较
Gamma-D-Glutamylglycine (trifluoroacetate salt) is unique in its ability to antagonize multiple excitatory amino acids. Similar compounds include:
N-methyl-D-aspartate (NMDA): A selective agonist for the NMDA receptor.
Quisqualate: An agonist for both AMPA and kainate receptors.
Kainate: An agonist for kainate receptors.
Glutamate: The primary excitatory neurotransmitter in the central nervous system.
Gamma-D-Glutamylglycine (trifluoroacetate salt) stands out due to its broad antagonistic properties, making it a valuable tool in neuroscience research.
属性
分子式 |
C9H13F3N2O7 |
|---|---|
分子量 |
318.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O5.C2HF3O2/c8-4(7(13)14)1-2-5(10)9-3-6(11)12;3-2(4,5)1(6)7/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14);(H,6,7)/t4-;/m1./s1 |
InChI 键 |
UBOUYYUIWKVKPI-PGMHMLKASA-N |
手性 SMILES |
C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C(CC(=O)NCC(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


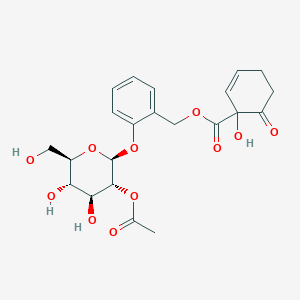
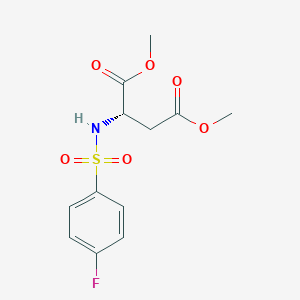
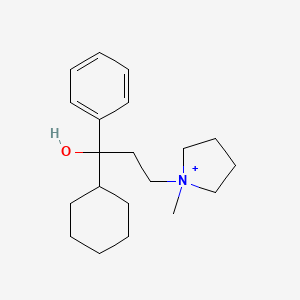
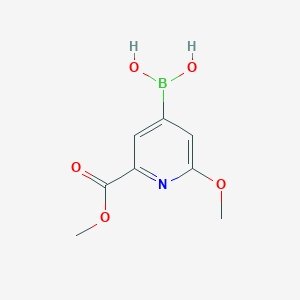
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
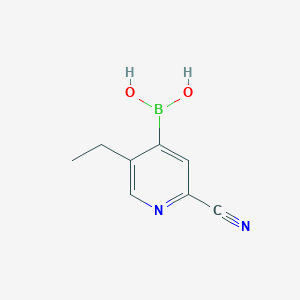
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)

![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
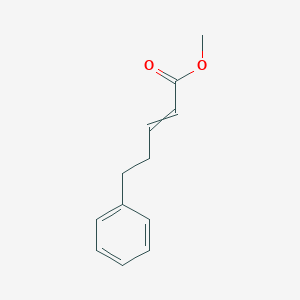
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
